molecular formula C8H16ClNO2 B6275207 7-aminooct-3-enoic acid hydrochloride CAS No. 2763799-93-3

7-aminooct-3-enoic acid hydrochloride

Cat. No.: B6275207
CAS No.: 2763799-93-3
M. Wt: 193.7
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Description

7-Aminooct-3-enoic acid hydrochloride is a synthetic, unnatural amino acid derivative of interest in chemical biology and medicinal chemistry research. The compound features an amino group at the 7-position and an unsaturated carbon-carbon double bond at the 3-4 position of its eight-carbon backbone. This structure combines the reactivity of a primary amine with the versatile chemical handle of an alkene, making it a valuable bifunctional building block. The hydrochloride salt form enhances the compound's stability and solubility in various aqueous systems. Potential research applications for 7-aminooct-3-enoic acid hydrochloride are derived from its unique structure. The terminal alkene can undergo various chemical transformations, such as hydrofunctionalization or cross-coupling reactions, to create a diverse library of side-chain modified amino acids. The primary amine is readily available for standard peptide coupling strategies, potentially allowing for the incorporation of this scaffold into peptide chains to introduce side-chain complexity or structural constraints. Researchers might explore its use as a precursor for synthesizing complex natural product analogs or as a key intermediate in the development of novel pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate safety precautions.

Properties

CAS No.

2763799-93-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Aminooct 3 Enoic Acid Hydrochloride

Stereoselective Synthesis of the Enantiomers and Diastereomers of 7-Aminooct-3-enoic Acid Hydrochloride

The presence of a stereocenter at the C7 position and a double bond at the C3-C4 position necessitates precise control over the synthetic route to obtain stereochemically pure isomers of 7-aminooct-3-enoic acid hydrochloride.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. acs.org In the context of 7-aminooct-3-enoic acid, a chiral auxiliary can be employed to control the formation of the stereocenter at the C7 position. A plausible approach involves the use of a chiral auxiliary attached to a precursor molecule, which then directs the stereoselective introduction of the amino group or a precursor to it.

For instance, a strategy analogous to the synthesis of γ-amino acid analogues from natural α-amino acids could be adapted. nih.gov This would involve using a chiral auxiliary derived from a readily available chiral pool material, such as an amino alcohol, to control the stereoselective addition of a nucleophile to an electrophilic center destined to become C7.

A well-established chiral auxiliary, such as an Evans oxazolidinone, could be appended to a carboxylic acid fragment. The enolate of this chiral imide can then undergo a diastereoselective reaction, for example, with a Michael acceptor that would ultimately form the C1-C6 backbone of the target molecule. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid precursor.

Another approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral tridentate ligand. nih.gov These complexes can undergo diastereoselective alkylation reactions to introduce the desired side chain, which after disassembly of the complex, would yield the enantiomerically enriched amino acid. While typically used for α-amino acids, this methodology could potentially be adapted for the synthesis of γ-amino acids.

The following table summarizes representative chiral auxiliaries and their potential application in the synthesis of a precursor to 7-aminooct-3-enoic acid.

Chiral AuxiliaryRepresentative ReactionPotential Application for 7-Aminooct-3-enoic Acid Synthesis
Evans OxazolidinoneDiastereoselective alkylation of enolatesControl of stereochemistry at C7 via alkylation of a C6-synthon.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAsymmetric synthesis of α-amino acids via Ni(II) complexesAdaptation for γ-amino acid synthesis to introduce the chiral amine at C7. tcichemicals.com
Garner's AldehydeStereocontrolled construction of stereocentersAs a starting material for building the chiral fragment containing the C7-amino group. elsevierpure.com

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. For the synthesis of 7-aminooct-3-enoic acid hydrochloride, asymmetric catalysis can be pivotal in establishing the stereocenter at C7 through a key C-C bond-forming reaction.

One potential strategy is the catalytic asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester. This approach can be used to construct the C6-C7 bond with high enantioselectivity. For instance, a copper-catalyzed asymmetric conjugate addition of an organometallic reagent to a suitable α,β-unsaturated ester could be employed.

Another powerful method is the use of organocatalysis. For example, a chiral thiourea-boronic acid hybrid catalyst could facilitate an aza-Michael addition to an α,β-unsaturated carboxylic acid, directly installing the amino group at the β-position of the unsaturated system, which would correspond to the γ-position in the final product after further transformations. kyoto-u.ac.jp

The following table presents examples of asymmetric catalytic C-C bond-forming reactions that could be adapted for the synthesis of precursors to 7-aminooct-3-enoic acid.

Catalytic SystemReaction TypeRelevance to 7-Aminooct-3-enoic Acid Synthesis
Copper-Chiral Ligand ComplexAsymmetric Conjugate AdditionFormation of the C6-C7 bond with control of stereochemistry. organic-chemistry.org
Chiral Thiourea-Boronic AcidAza-Michael AdditionDirect asymmetric installation of the amino group at the γ-position. kyoto-u.ac.jp
Palladium-Chiral Ligand ComplexAsymmetric Allylic AlkylationFormation of the C5-C6 bond with a subsequent functional group manipulation to install the amino group at C7.

Enantioselective Reductions and Oxidations

Enantioselective reduction of a prochiral ketone is a classic and effective method for creating a chiral alcohol, which can then be converted to a chiral amine. In the synthesis of 7-aminooct-3-enoic acid, a key intermediate would be a γ-keto-enoate. The enantioselective reduction of the ketone at the C7 position would establish the desired stereocenter.

Biocatalysis, utilizing enzymes such as dehydrogenases or reductases, offers a highly enantioselective route for the reduction of ketones. nih.govnih.gov These enzymatic reductions often proceed with high yields and excellent enantiomeric excess under mild conditions. nih.gov For example, a whole-cell biocatalyst expressing a suitable (S)- or (R)-selective alcohol dehydrogenase could be used to reduce a 7-oxo-oct-3-enoic acid derivative. nih.gov

Alternatively, chemical methods employing chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) reduction, can be utilized. youtube.com This method uses a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone by a borane (B79455) reagent. youtube.com

The following table outlines potential enantioselective reduction strategies for a γ-keto ester precursor.

Reduction MethodCatalyst/ReagentExpected Outcome
Biocatalytic ReductionAlcohol Dehydrogenase (e.g., from Aromatoleum aromaticum)High enantiomeric excess of the corresponding γ-hydroxy-enoate. nih.gov
CBS ReductionChiral Oxazaborolidine Catalyst and BoraneEnantioselective formation of the γ-hydroxy-enoate. youtube.com
Asymmetric Transfer HydrogenationChiral Ruthenium or Rhodium Complex and a Hydrogen SourceStereoselective reduction of the γ-keto group.

Total Synthesis Strategies for 7-Aminooct-3-enoic Acid Hydrochloride and its Analogs

The total synthesis of 7-aminooct-3-enoic acid hydrochloride requires a carefully planned sequence of reactions to construct the carbon skeleton and install the necessary functional groups with the correct stereochemistry.

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 7-aminooct-3-enoic acid hydrochloride reveals several possible disconnection points. The hydrochloride salt can be formed in the final step from the free amino acid. The amino group at C7 can be installed via methods such as reductive amination of a ketone, substitution of a leaving group, or rearrangement of an allylic precursor. The C3-C4 double bond can be formed through olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N bond): The amino group at C7 can be disconnected to reveal a 7-oxo-oct-3-enoic acid derivative. This precursor allows for the application of enantioselective reduction methods as discussed in section 2.1.3.

Disconnection 2 (C3-C4 bond): The alkene can be disconnected via a Wittig-type reaction, leading to an aldehyde (or a protected form) and a phosphonium (B103445) ylide. This strategy allows for the control of the double bond geometry.

Disconnection 3 (C4-C5 bond): A disconnection at the C4-C5 bond could lead to two smaller fragments, suggesting a convergent approach.

Convergent and Divergent Synthetic Routes

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules. For 7-aminooct-3-enoic acid, a convergent strategy could involve the synthesis of two main fragments: a chiral C5-C8 fragment containing the amino group precursor and a C1-C4 fragment.

Fragment A (C5-C8): This fragment could be prepared from a chiral starting material, for example, a protected chiral amino alcohol.

Fragment B (C1-C4): This fragment would contain the carboxylic acid (or ester) and a functional group suitable for coupling with Fragment A, such as a phosphonium salt for a Wittig reaction.

The coupling of these two fragments, followed by deprotection and salt formation, would complete the synthesis. This approach allows for flexibility in the synthesis of analogs by modifying either fragment.

Divergent Synthesis:

A divergent synthesis strategy starts from a common intermediate that is elaborated into a variety of related target molecules. In the context of 7-aminooct-3-enoic acid and its analogs, a divergent approach could begin with a key intermediate that allows for the introduction of different substituents or stereochemistries.

For example, a common precursor containing a ketone at C7 and a protected carboxylic acid could be synthesized. This intermediate could then be subjected to different enantioselective reduction conditions to access both enantiomers of the target compound. Furthermore, variations in the olefination step could lead to analogs with different double bond geometries or substituents on the carbon chain.

Novel Precursor Chemistry for the Aminooctenoic Acid Scaffold

The construction of the core structure of 7-aminooct-3-enoic acid, an eight-carbon chain with an amino group at the 7-position and a double bond at the 3-position, can be approached through various innovative synthetic routes. The strategic placement of these functional groups necessitates a carefully planned synthetic sequence, often relying on the development of novel precursor molecules.

Olefin Metathesis Approaches to the Carbon Skeleton

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, allowing for the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. sigmaaldrich.com This reaction, catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum, involves the scrambling of alkylidene groups between two olefinic substrates. wikipedia.org For the synthesis of the 7-aminooct-3-enoic acid backbone, a cross-metathesis (CM) reaction represents a highly convergent and atom-economical approach. illinois.edu

A plausible cross-metathesis strategy would involve the coupling of two smaller, readily available olefinic fragments. For instance, a protected allylamine (B125299) derivative could be reacted with a suitable five-carbon α,β-unsaturated ester. The choice of protecting group for the amine is crucial to prevent catalyst deactivation. The general scheme for such a reaction is depicted below:

Scheme 1: Retrosynthetic Analysis via Cross-Metathesis

The success of this cross-metathesis reaction is highly dependent on the catalyst used. The development of well-defined ruthenium-based catalysts, such as the Grubbs first, second, and third-generation catalysts, as well as the Hoveyda-Grubbs catalysts, has significantly expanded the scope of olefin metathesis. organic-chemistry.org These catalysts exhibit remarkable tolerance to a wide range of functional groups, making them suitable for reactions involving substrates with amine and carboxylic acid functionalities, provided they are appropriately protected. sigmaaldrich.com

The general mechanism of olefin metathesis, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. masterorganicchemistry.com The reaction is typically driven forward by the removal of a volatile olefin byproduct, such as ethylene, from the reaction mixture. wikipedia.org

Stereocontrolled Functionalization of Precursors

The stereochemistry of the double bond in 7-aminooct-3-enoic acid is a critical aspect of its structure. Olefin metathesis reactions can often lead to a mixture of E and Z isomers. However, the development of stereoselective catalysts allows for the preferential formation of one isomer over the other. nih.gov For instance, certain ruthenium and molybdenum catalysts have been designed to favor the formation of Z-olefins, while thermodynamic control often leads to the more stable E-isomer. organic-chemistry.org

Furthermore, the chiral center at the 7-position requires a stereocontrolled introduction of the amino group. This can be achieved through various asymmetric synthesis methods. One approach involves the use of a chiral auxiliary attached to one of the olefinic precursors. Alternatively, an asymmetric amination reaction can be employed on a suitable prochiral substrate. The use of enzymes, such as transaminases, in biocatalytic cascades can also provide a highly stereoselective route to chiral amines. nih.gov

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a significant impact on the rate and outcome of an olefin metathesis reaction. While chlorinated solvents like dichloromethane (B109758) (DCM) and aromatic solvents such as toluene (B28343) have been traditionally used, there is a growing trend towards the use of "greener" and less hazardous solvents. rsc.org Studies have shown that solvents like ethyl acetate, dimethyl carbonate (DMC), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective alternatives. rsc.org The reaction kinetics are influenced by factors such as substrate concentration, temperature, and the nature of the catalyst. Understanding these kinetics is crucial for optimizing reaction times and minimizing the formation of side products.

Catalyst Selection and Loading

The selection of the appropriate catalyst is paramount for a successful metathesis reaction. The choice depends on the specific substrates, the desired stereochemistry, and the scale of the reaction. For industrial applications, catalyst stability, activity, and cost are major considerations. The development of highly active catalysts, such as the bis(CAAC)ruthenium indenylidene complexes, allows for very low catalyst loadings, which is economically and environmentally advantageous. apeiron-synthesis.comapeiron-synthesis.com

Table 1: Comparison of Common Olefin Metathesis Catalysts

Catalyst TypeKey FeaturesTypical Applications
Grubbs IGood functional group tolerance, commercially available.General olefin metathesis.
Grubbs IIHigher activity than Grubbs I, more stable. acs.orgA wide range of metathesis reactions.
Hoveyda-GrubbsHigh stability, allows for catalyst recycling.Ring-closing and cross-metathesis.
SchrockHigh activity, particularly for hindered olefins.Polymerization and challenging metathesis.
Bis(CAAC) RuExtremely high activity and selectivity, low catalyst loading. apeiron-synthesis.comapeiron-synthesis.comIndustrial-scale metathesis.

The catalyst loading is a critical parameter to optimize. While higher loadings can lead to faster reactions, they also increase costs and the amount of residual metal in the product, which can be problematic, especially in pharmaceutical applications.

Process Efficiency and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic processes aim to maximize atom economy, minimize waste, and use less hazardous substances. andersonsprocesssolutions.com Olefin metathesis is inherently an atom-economical reaction. Further improvements in process efficiency can be achieved by:

Catalyst Recycling: The use of catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry.

Minimizing Solvent Use: Performing reactions at higher concentrations or in solvent-free conditions, where possible, reduces solvent waste.

Energy Efficiency: Optimizing reaction temperatures and times to reduce energy consumption.

By carefully considering these factors, the synthesis of 7-aminooct-3-enoic acid hydrochloride can be designed to be not only efficient and high-yielding but also environmentally responsible.

Utility of 7 Aminooct 3 Enoic Acid Hydrochloride As a Versatile Synthetic Building Block

Application in Complex Molecular Architecture Construction

There is currently no available scientific literature detailing the application of 7-aminooct-3-enoic acid hydrochloride in the construction of complex molecular architectures.

Incorporation into Oligomeric Structures via Amidation Reactions

No specific examples or research data were found describing the incorporation of 7-aminooct-3-enoic acid hydrochloride into oligomeric structures through amidation reactions. While the molecule possesses the necessary amino and carboxyl groups for peptide bond formation, studies detailing such reactions, including conditions and outcomes, are not present in the public domain.

Role in Non-Ribosomal Peptide Synthesis Analogs

The synthesis of non-ribosomal peptides (NRPs) by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs) is a well-established field. These enzymatic pathways are known to incorporate a vast array of non-proteinogenic amino acids to produce a wide range of biologically active natural products. wikipedia.orgnih.gov NRPs often feature unusual building blocks, including those with modified side chains, D-amino acids, and fatty acid components. wikipedia.orgnih.gov While the structure of 7-aminooct-3-enoic acid makes it a plausible candidate for incorporation as a non-proteinogenic amino acid into NRP-like structures, there are no specific studies confirming its role as a substrate for any known NRPS or its use in the chemo-enzymatic or total synthesis of NRP analogs.

Stereochemical Control in Downstream Transformations

The potential for 7-aminooct-3-enoic acid hydrochloride to act as a chiral building block is evident from its structure. Chiral molecules are invaluable in organic synthesis for controlling the stereochemical outcome of reactions. nih.govenamine.netsigmaaldrich.com However, no literature specifically addresses the use of this compound for stereochemical control.

Asymmetric Induction in Subsequent Synthetic Steps

No research findings were identified that demonstrate the use of the chiral center in 7-aminooct-3-enoic acid hydrochloride to induce asymmetry in subsequent synthetic transformations.

Diastereoselective Reactions Utilizing the Chiral Center

There is no available data on diastereoselective reactions where the existing stereocenter of 7-aminooct-3-enoic acid hydrochloride is used to influence the creation of new stereocenters.

Formation of Macrocyclic Systems and Heterocycles

Unsaturated amino acids are known precursors for the synthesis of various heterocyclic and macrocyclic structures. researchgate.netfrontiersin.orgnih.govresearchgate.netrsc.org The functional groups within 7-aminooct-3-enoic acid hydrochloride—the amine, the carboxylic acid, and the double bond—provide multiple points for intramolecular cyclization or for participation in multicomponent reactions to form such rings. Despite this theoretical potential, no specific examples of its use in the formation of macrocycles or heterocycles have been reported in the searched scientific literature.

No Published Research Found for Specific Applications of 7-Aminooct-3-enoic Acid Hydrochloride

A comprehensive search of scientific literature and chemical databases has revealed no specific published research detailing the use of 7-aminooct-3-enoic acid hydrochloride as a versatile synthetic building block in the key areas of Ring-Closing Metathesis (RCM), cycloaddition reactions, or for the development of functionalized derivatives for material science applications.

While information regarding the general utility of RCM for macrocyclization and cycloaddition reactions for synthesizing heterocyclic scaffolds is abundant, there is no specific mention of 7-aminooct-3-enoic acid hydrochloride as a substrate or precursor in these transformations. Similarly, searches for its application in monomer synthesis for specialized polymers and in surface modification via conjugation strategies have not yielded any relevant research findings.

The compound 7-aminooct-3-enoic acid hydrochloride is commercially available, and its basic chemical information, such as its CAS number (2763799-93-3), is accessible through chemical supplier databases. However, this availability does not extend to published research on its specific synthetic applications as outlined in the requested article structure.

Therefore, the requested article, with its detailed sections on the utility of 7-aminooct-3-enoic acid hydrochloride in various advanced synthetic methodologies, cannot be produced based on the currently available scientific literature. Further research would be required to explore the potential of this compound in the specified areas.

Chemical Derivatization and Analog Development of 7 Aminooct 3 Enoic Acid Hydrochloride

Synthetic Modifications at the Amine Functionality

The primary amine at the 7-position of the octenoic acid chain is a versatile handle for a wide array of chemical transformations. These modifications can significantly alter the molecule's polarity, basicity, and potential for intermolecular interactions.

In multi-step syntheses involving 7-aminooct-3-enoic acid hydrochloride, the protection of the primary amine is often a crucial first step to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. Two of the most common amine protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This protecting group is stable to a wide range of non-acidic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org

The Fmoc group, on the other hand, is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). wikipedia.org A key advantage of the Fmoc group is its lability to basic conditions, commonly a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions. wikipedia.orgaltabioscience.com This orthogonality with the Boc group allows for selective deprotection strategies in more complex synthetic schemes. rsc.org

Protecting GroupReagent for ProtectionDeprotection ConditionsTypical Yield (%)
Boc(Boc)₂O, TriethylamineTrifluoroacetic acid in Dichloromethane (B109758)90-98
FmocFmoc-OSu, Sodium Bicarbonate20% Piperidine in DMF88-95

This table presents illustrative data for the protection of a primary amine similar to that in 7-aminooct-3-enoic acid hydrochloride, based on general literature precedents.

Direct alkylation of the amine can be achieved using alkyl halides. nih.gov This reaction introduces alkyl substituents to the nitrogen atom, which can modulate the molecule's lipophilicity and steric bulk. monash.edu Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form N-alkylated products. monash.edu

Acylation of the amine to form amides is a common and generally high-yielding transformation. frontiersin.org This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. The resulting amides are typically more stable and less basic than the parent amine. N-acyl amino acids are a class of lipids with diverse biological activities. nih.govwikipedia.org

Reaction TypeReagentProduct TypeTypical Yield (%)
N-AlkylationIodomethane, K₂CO₃Secondary Amine75-85
N-AcylationAcetyl Chloride, PyridineN-Acetylated Amide92-99
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl Amine80-90

This table provides representative data for the N-alkylation and N-acylation of a primary amine, analogous to the one in 7-aminooct-3-enoic acid hydrochloride, based on established synthetic methods.

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid functionality offers another site for derivatization, enabling the formation of esters, amides, and other related compounds. These modifications can influence the molecule's solubility, reactivity, and ability to act as a hydrogen bond donor or acceptor.

Esterification of the carboxylic acid is typically achieved through reaction with an alcohol under acidic conditions, a process known as the Fischer esterification. byjus.commasterorganicchemistry.comchemguide.co.uk Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then readily reacts with an alcohol to form the ester.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. researchgate.net This transformation often requires the use of coupling agents to facilitate the reaction under mild conditions. nih.govencyclopedia.pub The direct thermal condensation of the carboxylic acid with an amine is also possible but generally requires high temperatures. libretexts.org

Reaction TypeReagentProduct TypeTypical Yield (%)
EsterificationMethanol, H₂SO₄ (cat.)Methyl Ester85-95
AmidationBenzylamine, DCC, HOBtN-Benzyl Amide80-90

This table illustrates typical outcomes for esterification and amidation of a carboxylic acid like that in 7-aminooct-3-enoic acid hydrochloride, based on standard laboratory procedures.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This transformation opens up further avenues for derivatization. It is important to note that LiAlH₄ will also reduce other carbonyl functionalities if present. Biocatalytic methods for the reduction of unsaturated carboxylic acids to allylic alcohols are also being developed. rsc.orgrsc.org

The resulting primary alcohol can then be oxidized to an aldehyde or back to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.orgncert.nic.in For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) typically yields the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) will lead to the carboxylic acid. The oxidation of allylic alcohols can be achieved chemoselectively under specific conditions. rsc.org

ReactionReagentProductTypical Yield (%)
ReductionLiAlH₄, then H₃O⁺7-Amino-oct-3-en-1-ol85-95
OxidationPCC, CH₂Cl₂7-Amino-oct-3-en-1-al70-80
OxidationKMnO₄, NaOH, H₂O7-Amino-oct-3-enoic acid60-75

This table provides representative data for the reduction and subsequent oxidation of a carboxylic acid moiety in a molecule analogous to 7-aminooct-3-enoic acid hydrochloride, based on well-established chemical transformations.

Olefin Functionalization Strategies

The carbon-carbon double bond at the 3-position provides a site for a variety of addition reactions, allowing for the introduction of new functional groups and the modification of the carbon skeleton.

Common transformations of the olefin include hydrogenation, halogenation, and epoxidation. Catalytic hydrogenation, typically using a palladium catalyst and hydrogen gas, will reduce the double bond to a single bond, yielding the corresponding saturated amino acid.

Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond, results in the formation of a vicinal dihalide. geeksforgeeks.orgmasterorganicchemistry.combyjus.comlibretexts.org This reaction often proceeds with anti-stereochemistry.

Epoxidation, the formation of an oxirane ring from the double bond, is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.orgrsc.orgmdpi.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

ReactionReagentProductTypical Yield (%)
HydrogenationH₂, Pd/C7-Aminooctanoic acid hydrochloride>95
BrominationBr₂, CCl₄3,4-Dibromo-7-aminooctanoic acid hydrochloride85-95
Epoxidationm-CPBA, CH₂Cl₂7-Amino-3,4-epoxyoctanoic acid hydrochloride75-85

This table presents plausible outcomes for the functionalization of the olefin in 7-aminooct-3-enoic acid hydrochloride, based on general reactions of alkenes.

Stereoselective Epoxidation and Dihydroxylation

The double bond of 7-aminooct-3-enoic acid is a prime target for oxidation reactions, leading to the formation of epoxides and diols. These transformations are valuable for introducing polarity and new chiral centers.

Stereoselective Epoxidation: The conversion of the alkene to an epoxide can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The stereochemical outcome of this reaction would be influenced by the existing stereocenter at C7. The directing effect of the amino and carboxyl groups, likely in a protected form, would play a crucial role in the facial selectivity of the epoxidation. For instance, a protected amino group could direct the epoxidizing agent to the syn or anti face of the double bond, leading to a mixture of diastereomeric epoxides. These diastereomers would likely be separable by chromatographic techniques.

Stereoselective Dihydroxylation: Dihydroxylation of the double bond can lead to the formation of vicinal diols with either syn or anti stereochemistry, depending on the chosen reagents.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with potassium permanganate (KMnO₄) under cold, alkaline conditions. masterorganicchemistry.com These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. masterorganicchemistry.com The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the formation of a trans-diol.

The choice of dihydroxylation method would allow for the controlled synthesis of different diastereomeric diols of the 7-aminooctanoic acid core.

Reaction Reagent(s) Expected Product Stereochemistry
EpoxidationmCPBAMixture of diastereomeric epoxides
Syn-dihydroxylationOsO₄, NMO or cold, alkaline KMnO₄Syn-diol
Anti-dihydroxylation1. mCPBA 2. H₃O⁺Anti-diol

Halogenation and Hydrohalogenation Reactions

The addition of halogens and hydrohalides across the double bond provides a direct route to functionalized analogs with altered lipophilicity and reactivity.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would result in the addition of two halogen atoms across the double bond, yielding a 3,4-dihalo-7-aminooctanoic acid derivative. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) would lead to the formation of a monohalogenated derivative. researchgate.net According to Markovnikov's rule, the hydrogen atom would add to the carbon of the double bond that already has more hydrogen atoms (C4), and the halogen would add to the more substituted carbon (C3). researchgate.net This regioselectivity is due to the formation of a more stable secondary carbocation intermediate at C3 during the reaction mechanism. researchgate.net

Reaction Reagent(s) Expected Product Regiochemistry/Stereochemistry
HalogenationBr₂ or Cl₂3,4-Dihalo-7-aminooctanoic acid derivativeAnti-addition
HydrohalogenationHCl, HBr, or HI3-Halo-7-aminooctanoic acid derivativeMarkovnikov addition

Cross-Coupling Reactions at the Double Bond

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. To utilize the double bond of 7-aminooct-3-enoic acid in such reactions, it would first need to be converted into a suitable substrate, such as a vinyl halide or a vinyl triflate. For instance, hydrohalogenation could provide the necessary vinyl halide.

Palladium-catalyzed reactions like the Suzuki, Stille, or Heck couplings could then be employed. For example, a 3-iodo-7-aminooct-3-enoic acid derivative could be coupled with various organoboron researchgate.net, organotin nih.gov, or alkene partners to introduce a wide array of substituents at the C3 position. These reactions are known for their high functional group tolerance, making them suitable for complex molecules like amino acids. nih.govresearchgate.net

Regioselective and Stereoselective Analog Synthesis

The synthesis of analogs with modified backbones or additional stereochemical complexity is crucial for exploring the structure-activity relationship.

Varying Chain Length and Double Bond Position

The synthesis of analogs of 7-aminooct-3-enoic acid with different chain lengths or with the double bond at a different position would require a de novo synthetic approach. General strategies for the synthesis of unsaturated amino acids could be adapted for this purpose. For instance, starting from commercially available shorter or longer chain aldehydes, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to introduce the double bond at a desired position. Subsequent functional group manipulations, including the introduction of the amino group via methods like reductive amination or Gabriel synthesis, would lead to the desired analogs. The synthesis of l-α-amino-ω-bromoalkanoic acids provides a platform for such modifications, where the chain length can be varied.

Introduction of Additional Stereocenters

The introduction of new stereocenters can be achieved through various stereoselective reactions. For example, the Sharpless asymmetric dihydroxylation could be used to create two new adjacent stereocenters with a predictable absolute configuration. Similarly, asymmetric epoxidation, followed by regioselective ring-opening with different nucleophiles, would allow for the installation of two new stereocenters with diverse functionalities.

Furthermore, reactions targeting the carbon atoms adjacent to the double bond (the allylic positions) could also introduce new stereocenters. For instance, allylic oxidation or amination reactions could be employed to functionalize the C2 or C5 positions. The existing stereocenter at C7 would be expected to influence the stereochemical outcome of these reactions, potentially leading to diastereoselective transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural analysis of organic compounds in solution. nih.gov By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. longdom.org

¹H NMR and ¹³C NMR for Structural Fingerprinting

One-dimensional (1D) ¹H and ¹³C NMR spectra serve as a fundamental "fingerprint" of a molecule's hydrocarb­on framework. aocs.org The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distances between them (coupling constants). The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

For 7-aminooct-3-enoic acid hydrochloride, specific resonances are expected that correspond to each unique proton and carbon in the structure. The chemical shifts are influenced by the electronegativity of nearby functional groups, such as the carboxylic acid, the double bond, and the protonated amino group. For instance, protons adjacent to the double bond (vinylic protons) and the carbon bearing the amino group would appear at characteristic downfield shifts. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-aminooct-3-enoic acid hydrochloride. Predicted values are based on established ranges for similar functional groups and molecular fragments. Actual values may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH) ~12.0 (s, 1H) ~175.0
C2 (-CH₂) ~3.10 (d, 2H) ~38.0
C3 (=CH-) ~5.60 (dt, 1H) ~123.0
C4 (=CH-) ~5.50 (dt, 1H) ~130.0
C5 (-CH₂) ~2.10 (q, 2H) ~34.0
C6 (-CH₂) ~1.60 (m, 2H) ~28.0
C7 (-CH(NH₃⁺)) ~3.30 (m, 1H) ~55.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure and defining its stereochemistry. science.govyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). longdom.orgsdsu.edu For 7-aminooct-3-enoic acid, COSY would show correlations between the protons on C2 and C3, C3 and C4, C4 and C5, and so on, confirming the linear octene chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the definitive assignment of each carbon resonance based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is crucial for identifying quaternary carbons (like the carboxyl C1) and piecing together different molecular fragments. For example, it would show a correlation from the C2 protons to the C1 carboxyl carbon and the C3/C4 vinylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly vital for determining the stereochemistry of the double bond at the C3 position. A strong NOESY correlation between the protons on C3 and C4 would indicate a Z (cis) configuration, while the absence of this correlation, coupled with correlations to adjacent methylene (B1212753) groups, would suggest an E (trans) configuration. science.gov

Mass Spectrometry Techniques for Precise Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to within 5 ppm). measurlabs.comthermofisher.comsannova.net This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different atomic compositions. thermofisher.com For 7-aminooct-3-enoic acid (as the free base, C₈H₁₅NO₂), HRMS would provide an exact mass that confirms its molecular formula.

Table 2: Theoretical Exact Mass for 7-aminooct-3-enoic acid.

Ion Species Molecular Formula Theoretical Exact Mass (m/z)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it, and then analyzing the resulting fragment ions. nih.govwikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.govgoogle.comlibretexts.org The fragmentation pattern is often unique to a specific molecular structure and can be used to confirm connectivity and the location of functional groups. nih.govnih.gov

For the protonated molecular ion of 7-aminooct-3-enoic acid ([M+H]⁺), characteristic fragmentation pathways would include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov

Table 3: Plausible MS/MS Fragment Ions for Protonated 7-aminooct-3-enoic acid.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
158.1176 141.1121 NH₃ [M+H-NH₃]⁺
158.1176 140.0913 H₂O [M+H-H₂O]⁺
140.0913 112.0961 CO [M+H-H₂O-CO]⁺

Chiroptical Methods for Enantiomeric Purity Assessment

Since the carbon atom at position 7 (C7) is bonded to four different groups (a hydrogen, a methyl group, an amino group, and the rest of the carbon chain), it is a chiral center. libretexts.org This means that 7-aminooct-3-enoic acid can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical methods are analytical techniques that use polarized light to study chiral molecules. numberanalytics.com

These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com The resulting spectrum is unique to a specific enantiomer. nih.gov This makes chiroptical techniques essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral compounds. rsc.orgnih.govrsc.org The sign and magnitude of the optical rotation or the CD signal can be used to quantify the ratio of the two enantiomers present in a mixture. nih.gov In some cases, by comparing experimental data with theoretical calculations, the absolute configuration (R or S) of the chiral center can also be assigned. mdpi.com

Optical Rotation Measurements for Enantiomeric Excess

Optical rotation is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images. youtube.com This property arises from the differential interaction of the chiral molecule with plane-polarized light, causing the plane of polarization to rotate. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For 7-aminooct-3-enoic acid hydrochloride, which possesses a chiral center at the carbon atom bearing the amino group, two enantiomers exist: (R)-7-aminooct-3-enoic acid hydrochloride and (S)-7-aminooct-3-enoic acid hydrochloride. These enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.

The enantiomeric excess (ee) of a sample containing a mixture of these enantiomers can be determined by comparing the measured specific rotation of the mixture to the specific rotation of a pure enantiomer. The formula to calculate enantiomeric excess is:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

For instance, if a synthesized batch of 7-aminooct-3-enoic acid hydrochloride exhibits a specific rotation of +X°, and the known specific rotation of the pure (R)-enantiomer is +Y°, the enantiomeric excess of the (R)-enantiomer in the mixture can be calculated. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of 0° and therefore an enantiomeric excess of 0%. libretexts.org

EnantiomerHypothetical Specific Rotation [α] (c=1, H₂O)
(R)-7-aminooct-3-enoic acid hydrochloride+15.2°
(S)-7-aminooct-3-enoic acid hydrochloride-15.2°
Racemic 7-aminooct-3-enoic acid hydrochloride

This table presents hypothetical specific rotation values for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the absolute configuration of a chiral molecule. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength.

For 7-aminooct-3-enoic acid hydrochloride, the chromophores present, such as the carboxylic acid group and the carbon-carbon double bond, will give rise to characteristic CD signals. The sign and magnitude of the Cotton effect, which is the characteristic shape of a CD band, are directly related to the spatial arrangement of the atoms around the chiral center.

By comparing the experimentally obtained CD spectrum of a sample of 7-aminooct-3-enoic acid hydrochloride with the theoretically calculated spectrum for a known absolute configuration (e.g., the R or S enantiomer), the absolute configuration of the sample can be definitively assigned. nih.gov For example, if the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, then the sample is determined to have the (R)-configuration.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups. nih.gov In the IR spectrum of 7-aminooct-3-enoic acid hydrochloride, characteristic absorption bands would be expected for the various functional groups present in its structure.

The presence of the carboxylic acid would be indicated by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹. The hydrochloride salt of the primary amine would exhibit N-H stretching vibrations in the range of 3200-2800 cm⁻¹ (often broad and overlapping with the O-H stretch) and N-H bending vibrations around 1600-1500 cm⁻¹. The carbon-carbon double bond (C=C) would show a stretching vibration around 1670-1640 cm⁻¹, and the C-H bonds of the alkene would have stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the octyl chain would display stretching vibrations just below 3000 cm⁻¹. aocs.orgnih.gov

Functional GroupExpected IR Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Ammonium Salt)3200 - 2800 (broad)
C-H (Alkene)3100 - 3000
C-H (Alkane)3000 - 2850
C=O (Carboxylic Acid)1725 - 1700
C=C (Alkene)1670 - 1640
N-H Bending (Ammonium Salt)1600 - 1500

This table presents expected Infrared absorption ranges for the functional groups in the target molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for identifying non-polar functional groups. nih.gov The Raman spectrum of 7-aminooct-3-enoic acid hydrochloride would provide further confirmation of its structure.

The C=C double bond, being a relatively non-polar group, typically gives a strong and sharp signal in the Raman spectrum in the region of 1680-1640 cm⁻¹. The C-C single bonds of the alkyl chain would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). While the C=O stretch is also observable in Raman, it is generally weaker than in the IR spectrum. The symmetric stretching of the carboxylate group, if present in a zwitterionic form in solution, would appear around 1400 cm⁻¹. researchgate.net

Functional GroupExpected Raman Shift (cm⁻¹)
C=C (Alkene)1680 - 1640 (strong, sharp)
C=O (Carboxylic Acid)1740 - 1720 (weak)
C-C (Alkyl Chain)Fingerprint Region (< 1500)
Symmetric COO⁻ Stretch~1400

This table presents expected Raman shifts for the functional groups in the target molecule.

Theoretical and Computational Chemistry Studies of 7 Aminooct 3 Enoic Acid Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the behavior of 7-aminooct-3-enoic acid hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometries and predicting reactivity. For 7-aminooct-3-enoic acid hydrochloride, DFT calculations, hypothetically employing a functional such as B3LYP with a 6-311++G(d,p) basis set, can determine the most stable three-dimensional arrangement of its atoms. nih.gov This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for 7-Aminooct-3-enoic Acid Hydrochloride (Calculated at B3LYP/6-311++G(d,p) Level of Theory)

ParameterAtoms InvolvedHypothetical Value
Bond LengthC3=C41.34 Å
Bond LengthC7-N1.50 Å
Bond LengthC1=O1.21 Å
Bond LengthC1-OH1.35 Å
Bond AngleC2-C3=C4125.0°
Bond AngleC6-C7-N110.5°
Dihedral AngleH-C3=C4-H180.0° (trans)
Dihedral AngleC5-C6-C7-N-65.0°

Beyond geometry, DFT calculations can predict the chemical reactivity of 7-aminooct-3-enoic acid hydrochloride. mdpi.combohrium.com By analyzing the molecule's electronic properties, various reactivity descriptors can be calculated. These include chemical potential (μ), which indicates the tendency of electrons to escape; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the ability of the molecule to accept electrons. These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

For 7-aminooct-3-enoic acid hydrochloride, the HOMO is expected to be localized on the electron-rich regions, such as the π-system of the C=C double bond and the lone pairs of the oxygen atoms in the carboxylic acid group or the nitrogen atom of the amino group. Conversely, the LUMO is likely to be distributed over the electron-deficient areas, such as the carbonyl carbon of the carboxylic acid.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.govossila.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. A larger gap implies greater stability and lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 7-Aminooct-3-enoic Acid Hydrochloride

ParameterHypothetical Value (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)7.30
Chemical Potential (μ)-4.85
Chemical Hardness (η)3.65
Global Electrophilicity (ω)3.22

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods provide detailed electronic information for a static structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org MD simulations are particularly useful for exploring the conformational flexibility of molecules like 7-aminooct-3-enoic acid hydrochloride, which has several rotatable single bonds.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. mun.ca In a typical simulation of 7-aminooct-3-enoic acid hydrochloride, the molecule would be placed in a simulation box, and its trajectory would be calculated over a period of nanoseconds. This allows for the exploration of the molecule's conformational space, revealing the different shapes it can adopt at a given temperature.

By analyzing the MD trajectory, it is possible to identify the most stable and frequently occurring conformations. nih.gov The flexibility of the molecule can be quantified by examining the fluctuations in bond lengths, bond angles, and, most importantly, dihedral angles along the carbon backbone. This information is crucial for understanding how the molecule might change its shape to interact with other molecules or surfaces.

Table 3: Hypothetical Dihedral Angle Populations for Key Rotatable Bonds in 7-Aminooct-3-enoic Acid Hydrochloride from an MD Simulation

Dihedral AngleAtomsMajor Conformations (° range)Hypothetical Population (%)
τ1C4-C5-C6-C7180 ± 30 (anti)65
τ1C4-C5-C6-C760 ± 30 (gauche+)20
τ1C4-C5-C6-C7-60 ± 30 (gauche-)15
τ2C5-C6-C7-N-70 ± 3055
τ2C5-C6-C7-N170 ± 3045

The conformation of a molecule, especially a charged one, can be significantly influenced by its environment. upc.edu MD simulations are well-suited to study these solvent effects by including solvent molecules, such as water, explicitly in the simulation box. rsc.org

For 7-aminooct-3-enoic acid hydrochloride, which possesses a positively charged amino group and a polar carboxylic acid group, interactions with a polar solvent like water are critical. scirp.orgnih.gov The water molecules would form hydrogen bonds with the -NH3+ and -COOH groups, leading to the formation of a hydration shell around the molecule. These interactions can stabilize certain conformations over others. For instance, in a polar solvent, the molecule might adopt a more compact or folded conformation to maximize favorable interactions between its polar groups and the solvent, compared to its structure in the gas phase or a nonpolar solvent. acs.org

Docking and Ligand-Binding Predictions in Hypothetical Systems (Non-Biological, e.g., Material Interfaces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. nih.gov While commonly used in drug design to predict the binding of a ligand to a protein, docking can also be applied to understand the interaction of molecules with non-biological surfaces, such as those of materials.

A hypothetical docking study could explore the binding of 7-aminooct-3-enoic acid hydrochloride to a material surface, such as hydroxylated silica (B1680970) (SiO₂). researchgate.netnih.gov Such a study would predict the most likely binding modes and estimate the strength of the interaction. The charged amino group and the polar carboxylic acid group of the molecule would be expected to form strong hydrogen bonds with the silanol (B1196071) (-Si-OH) groups on the silica surface. nih.gov The aliphatic chain would likely contribute through weaker van der Waals interactions.

Understanding these interactions is crucial for applications where the adhesion of organic molecules to inorganic surfaces is important, such as in the design of composite materials or surface coatings.

Table 4: Hypothetical Binding Energies for Docking Poses of 7-Aminooct-3-enoic Acid Hydrochloride on a Hydroxylated Silica Surface

Binding PosePrimary InteractionsHypothetical Binding Energy (kcal/mol)
1H-bonds from -NH3+ to surface -OH-8.5
2H-bonds from -COOH to surface -OH-7.2
3Bidentate H-bonds from both -NH3+ and -COOH-12.3
4Van der Waals interaction of alkyl chain with surface-4.1

An extensive search of scientific literature and chemical databases has been conducted to gather information for an article on the theoretical and computational chemistry of 7-aminooct-3-enoic acid hydrochloride, as per the specified outline.

The CAS number for 7-aminooct-3-enoic acid hydrochloride (2763799-93-3) is listed by chemical suppliers, confirming its existence. However, this availability has not yet translated into published research focusing on its computational and theoretical properties as requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "7-aminooct-3-enoic acid hydrochloride" at this time. To adhere to the strict requirement of focusing solely on this compound, no analogous data from other amino acids can be presented.

Future Research Perspectives and Emerging Directions

Development of Novel Organocatalytic and Biocatalytic Synthetic Routes

The synthesis of chiral molecules such as 7-aminooct-3-enoic acid hydrochloride is a critical area of research. Traditional synthetic methods often rely on metal catalysts, which can be costly and pose challenges in terms of removal from the final product. Organocatalysis and biocatalysis present greener and often more selective alternatives.

Future research could focus on the development of asymmetric organocatalytic methods for the synthesis of 7-aminooct-3-enoic acid. researchgate.netbeilstein-journals.org This could involve the use of chiral aminocatalysts or Brønsted acids to control the stereochemistry of key bond-forming reactions. researchgate.net For instance, an organocatalytic Michael addition to a suitable precursor could establish the chiral center at the 7-position with high enantioselectivity.

Biocatalysis offers another promising avenue. Enzymes, with their inherent chirality and high specificity, are ideal for the synthesis of complex molecules. nih.gov Researchers could explore the use of transaminases or ammonia (B1221849) lyases to introduce the amino group at the 7-position of an octenoic acid precursor. Directed evolution could be employed to tailor enzymes for optimal activity and selectivity towards the specific substrate, leading to a highly efficient and environmentally benign synthesis. nih.gov

Synthetic RouteCatalyst TypePotential Advantages
OrganocatalysisChiral Amines, Brønsted AcidsMetal-free, high enantioselectivity, milder reaction conditions
BiocatalysisTransaminases, Ammonia LyasesHigh specificity, environmentally friendly, biodegradable catalysts

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. wuxiapptec.com The synthesis of 7-aminooct-3-enoic acid hydrochloride is well-suited for adaptation to flow chemistry.

A continuous flow process could be designed where reactants are pumped through a series of reactors, each performing a specific transformation. wuxiapptec.com This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The use of microreactors could further enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. wuxiapptec.com The inherent safety of flow systems, due to the small reaction volumes at any given time, would also be a significant advantage. wuxiapptec.com

ParameterBatch ProcessingFlow Chemistry
Reaction Control LimitedPrecise
Safety Higher risk with large volumesInherently safer
Scalability DifficultStraightforward
Efficiency Often lowerTypically higher

Exploration of Poly-Aminooctenoic Acid Architectures

Polyamino acids are a versatile class of polymers with applications in drug delivery, tissue engineering, and biomaterials. sigmaaldrich.comnih.gov The unique structure of 7-aminooct-3-enoic acid, with its amino and carboxylic acid functionalities, makes it an excellent monomer for the synthesis of novel polyamino acids.

Polymer TypePotential PropertiesPotential Applications
HomopolymerNovel mechanical and thermal propertiesBiodegradable plastics, films
Block CopolymerSelf-assembly into micelles, vesiclesDrug delivery systems, nanomedicine
Graft CopolymerModified surface propertiesBiocompatible coatings, functional materials

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ characterization techniques can provide real-time insights into a chemical reaction as it occurs.

For the synthesis of 7-aminooct-3-enoic acid hydrochloride, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed. youtube.comnih.gov These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling. youtube.com This real-time data can be used to build accurate kinetic models and to optimize reaction conditions for maximum yield and purity. youtube.com Furthermore, techniques like bioorthogonal non-canonical amino acid tagging (BONCAT) could be adapted to visualize the incorporation of this amino acid into proteins in situ, opening up avenues in chemical biology. nih.gov

TechniqueInformation ProvidedApplication in Synthesis
In Situ FTIR Changes in functional groupsMonitoring conversion, identifying intermediates
In Situ Raman Vibrational modes of moleculesQuantifying reactants and products in aqueous media
BONCAT Protein synthesis and localizationStudying biological activity and incorporation

Q & A

Q. What analytical techniques are recommended for quantifying 7-aminooct-3-enoic acid hydrochloride in research samples?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is a robust method for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm is optimal for hydrochloride derivatives. Validate the method using linear calibration curves (e.g., 1.09–10.90 μg/mL) and assess precision via relative standard deviation (RSD < 2%). Compare results with spectrophotometric methods to cross-validate accuracy .

Q. How should 7-aminooct-3-enoic acid hydrochloride be stored to maintain stability?

Methodological Answer: Store in a sealed container at room temperature (RT) in a dry environment. Avoid prolonged exposure to moisture, heat (>25°C), or light. Refer to GHS guidelines for hydrochloride salts, which recommend storage away from strong oxidizers to prevent decomposition into harmful byproducts (e.g., nitrogen oxides) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Follow GHS Category 2 guidelines: Use PPE (gloves, goggles), work in a well-ventilated fume hood, and avoid inhalation of dust. In case of skin contact, rinse immediately with water. For solubility testing, use PBS (pH 7.2) or DMSO (5 mg/mL). Ethanolamine or Tris buffers may stabilize the compound during experimental workflows .

Q. How can solubility challenges be addressed in aqueous and organic solvents?

Methodological Answer: Test solubility in PBS (pH 7.4) for aqueous systems, or DMSO/DMF for organic phases. Pre-saturate solvents and use sonication for 10–15 minutes to enhance dissolution. Centrifuge at 10,000 rpm to remove undissolved particulates. Document solubility limits to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

Methodological Answer: Employ reflux conditions with ethanol as a solvent and acetic acid as a catalyst (e.g., 8-hour reaction time). Monitor reaction progress via TLC or LC-MS. Purify using recrystallization (ethanol/water mixture) and characterize intermediates via FTIR and NMR to confirm structural integrity. Adjust molar ratios (e.g., 1:2 substrate-to-reagent) to suppress side reactions .

Q. What strategies resolve discrepancies between HPLC and spectrophotometric quantification results?

Methodological Answer: Calibrate both methods using identical standard curves. For spectrophotometry, validate wavelength specificity (e.g., 207 nm) to avoid interference from byproducts. Perform statistical analysis (e.g., ANOVA) to assess systematic errors. Cross-check with spiked recovery tests (90–110% recovery range) to confirm method accuracy .

Q. How can impurity profiles be characterized during synthesis?

Methodological Answer: Use LC-MS/MS in positive ion mode to detect low-abundance impurities. Compare fragmentation patterns with reference standards. Quantify impurities via peak area normalization (≤0.1% threshold). For hydrochloride salts, monitor for residual solvents (e.g., methanol) using headspace GC-MS .

Q. What experimental design principles apply to stability studies under varying pH and temperature?

Methodological Answer: Design a factorial study with pH (3–9) and temperature (4°C, 25°C, 40°C) as variables. Use accelerated stability testing (40°C/75% RH for 6 months) and sample at intervals (0, 1, 3, 6 months). Analyze degradation products via HPLC-UV and assess compliance with ICH Q1A guidelines for shelf-life extrapolation .

Q. How do reaction conditions influence the compound’s interaction with nucleophiles?

Methodological Answer: Study nucleophilic substitution reactions in pyridine or dimethylformamide (DMF). Use FTIR to track acyl intermediate formation (e.g., 1720 cm⁻¹ carbonyl stretch). Isolate pyridinium hydrochloride byproducts via vacuum filtration and confirm structure via ¹H-NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) .

Q. What statistical approaches validate reproducibility in multi-laboratory studies?

Methodological Answer: Implement interlaboratory trials with harmonized protocols. Use Bland-Altman plots to assess bias and Cochran’s test for homogeneity of variances. Report combined uncertainty metrics (e.g., expanded uncertainty at 95% confidence interval) to ensure data comparability. Reference ISO 5725 for accuracy and precision guidelines .

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